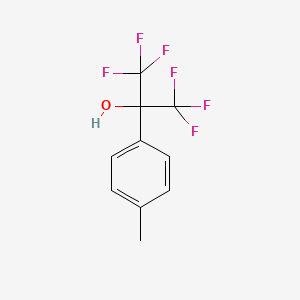

Hexafluoro-2-(p-tolyl)isopropanol

Description

The exact mass of the compound Benzenemethanol, 4-methyl-alpha,alpha-bis(trifluoromethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hexafluoro-2-(p-tolyl)isopropanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexafluoro-2-(p-tolyl)isopropanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(4-methylphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6O/c1-6-2-4-7(5-3-6)8(17,9(11,12)13)10(14,15)16/h2-5,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAVZPXKNQAALI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062102 | |

| Record name | 4-Methyl-alpha,alpha-bis(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2010-61-9 | |

| Record name | 4-Methyl-α,α-bis(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2010-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(p-Tolyl)hexafluoroisopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 4-methyl-.alpha.,.alpha.-bis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-alpha,alpha-bis(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-α,α-bis(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(P-TOLYL)HEXAFLUOROISOPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6HQP575VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Hexafluoro-2-(p-tolyl)isopropanol" basic properties

An In-depth Technical Guide to Hexafluoro-2-(p-tolyl)isopropanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basic properties, synthesis, and applications of Hexafluoro-2-(p-tolyl)isopropanol, a fluorinated alcohol with significant potential in various fields of chemistry and material science.

Core Properties

Hexafluoro-2-(p-tolyl)isopropanol, also known as 1,1,1,3,3,3-Hexafluoro-2-(4-methylphenyl)propan-2-ol, is a specialty chemical notable for its unique combination of a hexafluoroisopropanol moiety and a tolyl group. This structure imparts distinct properties, making it a valuable intermediate in organic synthesis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Hexafluoro-2-(p-tolyl)isopropanol.

| Property | Value | Reference |

| CAS Number | 2010-61-9 | [1] |

| Molecular Formula | C₁₀H₈F₆O | [1] |

| Molecular Weight | 258.16 g/mol | [1] |

| Boiling Point | 182 °C | [1] |

| Density | 1.25 g/cm³ | [1] |

| Refractive Index | 1.424 | [1] |

| Predicted pKa | 9.37 ± 0.15 | [1] |

| Form | Liquid | [2] |

| Color | Clear | [2] |

Safety Information

Hexafluoro-2-(p-tolyl)isopropanol is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.

| Hazard Codes | Risk Statements | Safety Statements |

| Xi | 36/38 (Irritating to eyes and skin) | 26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing) |

(Data sourced from chemical supplier information)[1]

Synthesis

The primary route for the synthesis of Hexafluoro-2-(p-tolyl)isopropanol is the Friedel-Crafts reaction between p-xylene and hexafluoroacetone. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid.

Experimental Protocol: Synthesis of Hexafluoro-2-(p-tolyl)isopropanol

This protocol is a representative example based on general procedures for Friedel-Crafts alkylations.[2][3][4]

Materials:

-

p-Xylene (dry)

-

Hexafluoroacetone (gas or hydrate)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Diethyl ether (dry)

-

Hydrochloric acid (aqueous, 1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Reaction flask with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube

Procedure:

-

In a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride.

-

Add dry p-xylene to the flask with stirring.

-

Cool the mixture in an ice-water bath.

-

Slowly add hexafluoroacetone to the stirred mixture. If using the gaseous form, it can be bubbled through the solution. If using the hydrate, it can be added portion-wise.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure completion.

-

The reaction is then quenched by carefully and slowly pouring the reaction mixture over crushed ice and 1 M HCl.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude Hexafluoro-2-(p-tolyl)isopropanol can be purified by vacuum distillation.

Synthesis Workflow

The following diagram illustrates the synthesis of Hexafluoro-2-(p-tolyl)isopropanol.

Caption: Synthesis of Hexafluoro-2-(p-tolyl)isopropanol.

Applications

Hexafluoro-2-(p-tolyl)isopropanol is a key intermediate in the synthesis of various high-value chemicals.

Pharmaceutical and Agrochemical Synthesis

The presence of the hexafluoroisopropyl group can enhance the lipophilicity and metabolic stability of drug candidates.[5] This makes Hexafluoro-2-(p-tolyl)isopropanol a valuable building block in medicinal chemistry for the development of new therapeutic agents.[5]

Polyurethane Adhesives

This compound is used in the production of polyurethane adhesive resin compounds.[1] The bulky and fluorinated nature of the alcohol can be used to modify the properties of the resulting polymer, such as thermal stability and chemical resistance.

The general synthesis of polyurethane involves the reaction of a diisocyanate with a diol. Hexafluoro-2-(p-tolyl)isopropanol can be incorporated as a chain extender or as part of a polyol component.

Polyurethane Synthesis Workflow

Caption: Role in Polyurethane Synthesis.

Spectroscopic Properties

¹H NMR

-

Aromatic Protons: Two doublets in the aromatic region (typically 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methyl Protons: A singlet around 2.3 ppm, corresponding to the tolyl methyl group.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR

-

Aromatic Carbons: Four signals in the aromatic region (typically 120-150 ppm).

-

Quaternary Carbon attached to OH: A quartet (due to coupling with the six fluorine atoms) at a characteristic downfield shift.

-

CF₃ Carbons: A quartet (due to C-F coupling) in the region of 120-130 ppm.

-

Methyl Carbon: A signal around 21 ppm.

FTIR

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Absorptions in the region of 2850-3100 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic absorption bands in the region of 1100-1300 cm⁻¹.

Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 258.16. Common fragmentation patterns would include the loss of a CF₃ group (a peak at m/z = 189) and other fragments characteristic of the tolyl and hexafluoroisopropyl moieties.

References

An In-depth Technical Guide on the Physicochemical Characteristics of Hexafluoro-2-(p-tolyl)isopropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Hexafluoro-2-(p-tolyl)isopropanol (CAS No. 2010-61-9). The document details its key characteristics, outlines experimental protocols for their determination, and explores its relevance and applications within the field of drug development.

Core Physicochemical Properties

Hexafluoro-2-(p-tolyl)isopropanol is a fluorinated alcohol derivative. The presence of two trifluoromethyl groups significantly influences its chemical properties, rendering it a unique compound for various chemical applications. Its physical and chemical data are summarized below.

Quantitative Data Summary

The key physicochemical parameters for Hexafluoro-2-(p-tolyl)isopropanol are presented in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C₁₀H₈F₆O | - |

| Molecular Weight | 258.16 | g/mol |

| Boiling Point | 182 | °C |

| Density | 1.25 | g/cm³ |

| Refractive Index | 1.424 | - |

| Flash Point | 181-182 | °C |

| Predicted pKa | 9.37 ± 0.15 | - |

Data sourced from multiple chemical suppliers and databases.[1][2][3][4]

Qualitative Properties

-

Appearance : The compound is typically a liquid at room temperature.[1]

Relevance in Research and Drug Development

While direct applications of Hexafluoro-2-(p-tolyl)isopropanol in signaling pathways are not documented, its parent structure, hexafluoroisopropanol (HFIP), is of significant interest in medicinal chemistry and drug discovery.[6][7]

-

Unique Solvent Properties : HFIP is a polar, highly effective hydrogen-bond-donating solvent capable of dissolving a wide range of molecules, including peptides and proteins that are insoluble in common solvents.[5][8][9] This property is crucial for studying protein aggregation, relevant in diseases like Alzheimer's.[9]

-

Building Block in Synthesis : The incorporation of the HFIP moiety into small molecules is a strategy used in drug design to enhance biological activity.[6][7] The unique electronic properties of the fluorinated group can improve metabolic stability, binding affinity, and other pharmacokinetic properties.

-

Reaction Medium : As a solvent, HFIP can stabilize reactive intermediates and enhance reaction rates and selectivity, making it a valuable tool in the synthesis of complex pharmaceutical intermediates.[9][10][11]

The p-tolyl substituent on the core HFIP structure provides a site for further chemical modification, allowing for its use as a versatile building block in the synthesis of more complex drug candidates.

Experimental Protocols and Methodologies

The determination of the physicochemical properties listed above involves standard analytical techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology: Distillation Method

-

Apparatus Setup : A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation : A sample of Hexafluoro-2-(p-tolyl)isopropanol is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating : The flask is gently heated using a heating mantle.

-

Equilibrium : The temperature is monitored. The boiling point is recorded as the stable temperature reading on the thermometer when the liquid is boiling and the vapor is condensing and dripping into the receiving flask.

-

Pressure Correction : The observed boiling point is corrected to standard atmospheric pressure (760 mmHg) if the experimental pressure differs.

Caption: Workflow for Boiling Point Determination.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Preparation : A clean, dry pycnometer (a flask with a specific, known volume) is weighed accurately (m₁).

-

Sample Filling : The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.

-

Weighing : The filled pycnometer is weighed again (m₂).

-

Temperature Control : The procedure is carried out at a constant, recorded temperature, as density is temperature-dependent.

-

Calculation : The mass of the liquid is calculated (m = m₂ - m₁). The density (ρ) is then determined by dividing the mass by the known volume (V) of the pycnometer (ρ = m/V).

Determination of pKa

The pKa is a measure of the acidity of the hydroxyl proton. For an alcohol like this, potentiometric titration is a common method.

Methodology: Potentiometric Titration

-

Sample Preparation : A precise amount of Hexafluoro-2-(p-tolyl)isopropanol is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.

-

Titration Setup : The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration : A standardized solution of a strong base (e.g., NaOH) is added in small, known increments using a burette.

-

Data Collection : The pH of the solution is recorded after each addition of the titrant.

-

Analysis : A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the alcohol has been neutralized.

Synthetic Pathway Overview

Hexafluoro-2-(p-tolyl)isopropanol can be synthesized via the reaction of a toluene-derived organometallic reagent with hexafluoroacetone.

The general synthetic logic involves the nucleophilic addition of a tolyl group to the electrophilic carbonyl carbon of hexafluoroacetone, followed by an aqueous workup to protonate the resulting alkoxide.

Caption: General Synthetic Pathway for Hexafluoro-2-(p-tolyl)isopropanol.

References

- 1. HEXAFLUORO-2-(P-TOLYL)ISOPROPANOL CAS#: 2010-61-9 [m.chemicalbook.com]

- 2. Hexafluoro-2-(p-tolyl)isopropanol [massivechem.com]

- 3. 2010-61-9 CAS MSDS (HEXAFLUORO-2-(P-TOLYL)ISOPROPANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. HEXAFLUORO-2-(P-TOLYL)ISOPROPANOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 6. "Synthesis of Derivatives of Hexafluoroisopropanol" by Meshal Alghamdi [egrove.olemiss.edu]

- 7. egrove.olemiss.edu [egrove.olemiss.edu]

- 8. Hexafluoro-2-propanol [chemeurope.com]

- 9. A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates - Chemical Supplier Unilong [unilongindustry.com]

- 10. Hexafluoro isopropanol – Cas 920-66-1 (99,9%) – 4MedChem BV [4medchem.com]

- 11. acs.org [acs.org]

synthesis and characterization of Hexafluoro-2-(p-tolyl)isopropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Hexafluoro-2-(p-tolyl)isopropanol, a fluorinated organic compound of interest in medicinal chemistry and materials science. This document details a plausible synthetic route, expected physicochemical properties, and predicted spectroscopic characteristics.

Introduction

Hexafluoro-2-(p-tolyl)isopropanol, with the chemical formula C₁₀H₈F₆O, belongs to a class of fluorinated alcohols known for their unique properties, including high thermal stability, low surface tension, and the ability to form strong hydrogen bonds. The presence of two trifluoromethyl groups significantly influences the molecule's electronic properties and steric profile, making it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials.

Synthesis

The synthesis of Hexafluoro-2-(p-tolyl)isopropanol is proposed to proceed via a Friedel-Crafts-type electrophilic aromatic substitution reaction. This involves the reaction of toluene with hexafluoroacetone, typically in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway

The reaction involves the generation of a highly electrophilic species from hexafluoroacetone, which then attacks the electron-rich aromatic ring of toluene. Due to the activating and ortho-, para-directing nature of the methyl group on the toluene ring, the primary product is expected to be the para-substituted isomer, Hexafluoro-2-(p-tolyl)isopropanol.

Caption: Proposed synthesis workflow for Hexafluoro-2-(p-tolyl)isopropanol.

Experimental Protocol (General Procedure)

The following is a generalized experimental protocol based on standard Friedel-Crafts reaction conditions. Optimization of specific parameters such as temperature, reaction time, and stoichiometry of reagents may be required to achieve optimal yields.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

-

Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) to the solvent with stirring.

-

Reagent Addition: Cool the mixture in an ice bath. Add a solution of toluene in the reaction solvent to the dropping funnel.

-

Hexafluoroacetone Introduction: Slowly bubble hexafluoroacetone gas into the stirred reaction mixture or add a solution of hexafluoroacetone hydrate.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified period. Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing ice and dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by techniques such as distillation or column chromatography.

Characterization

The characterization of Hexafluoro-2-(p-tolyl)isopropanol involves the determination of its physical and spectroscopic properties.

Physical Properties

The following table summarizes the available physical data for Hexafluoro-2-(p-tolyl)isopropanol.

| Property | Value |

| Molecular Formula | C₁₀H₈F₆O |

| Molecular Weight | 258.16 g/mol |

| Boiling Point | 181-182 °C |

| Density | 1.25 g/cm³ |

| Refractive Index | 1.424 |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the protons on the p-substituted benzene ring.

-

Methyl Protons: A singlet for the methyl group protons (CH₃) is expected in the aliphatic region (typically δ 2.3-2.5 ppm).

-

Hydroxyl Proton: A broad singlet for the hydroxyl proton (-OH) is expected, with its chemical shift being concentration and solvent dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Aromatic Carbons: Four signals are expected in the aromatic region (typically δ 120-140 ppm) for the benzene ring carbons.

-

Methyl Carbon: One signal for the methyl carbon (CH₃) is expected in the aliphatic region (typically δ 20-25 ppm).

-

Alcohol Carbon: The carbon bearing the hydroxyl and trifluoromethyl groups is expected to appear as a septet due to coupling with the fluorine atoms (typically δ 75-85 ppm).

-

Trifluoromethyl Carbons: A quartet for the trifluoromethyl carbons (-CF₃) is expected due to coupling with the fluorine atoms (typically δ 120-130 ppm).

IR (Infrared) Spectroscopy

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (Aromatic): Absorption bands are expected around 3000-3100 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands are expected around 2850-3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorption bands are expected in the region of 1450-1600 cm⁻¹.

-

C-F Stretch: Strong absorption bands are expected in the region of 1100-1300 cm⁻¹ due to the trifluoromethyl groups.

-

C-O Stretch: An absorption band is expected in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 258.16. Common fragmentation patterns would likely involve the loss of a trifluoromethyl group (-CF₃) or a water molecule (-H₂O).

Experimental Protocols for Characterization

Standard analytical techniques are employed for the characterization of the synthesized compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).

-

IR Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Mass Spectrometry: Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) on a mass spectrometer.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of Hexafluoro-2-(p-tolyl)isopropanol. The proposed Friedel-Crafts synthesis offers a viable route to this compound. While detailed experimental and spectroscopic data are not widely published, the predicted properties based on analogous structures provide a strong basis for its identification and characterization. This information serves as a valuable resource for researchers and professionals in the fields of drug discovery and materials science who are interested in exploring the potential of this and related fluorinated molecules.

CAS number 2010-61-9 properties and uses

An In-Depth Technical Guide to HEXAFLUORO-2-(4-TOLYL)ISOPROPANOL (CAS Number: 2010-61-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEXAFLUORO-2-(4-TOLYL)ISOPROPANOL, identified by CAS number 2010-61-9, is a fluorinated organic compound with significant potential in synthetic and medicinal chemistry. Its unique structural features, particularly the presence of two trifluoromethyl groups, impart distinct chemical properties that make it a valuable building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its known properties, applications, and safety information. It is important to note that while this compound is utilized as an intermediate in the synthesis of molecules for pharmaceutical applications, there is currently a lack of publicly available data on its specific biological activities, mechanism of action, or its direct role in drug development pipelines.

Chemical and Physical Properties

The physicochemical properties of HEXAFLUORO-2-(4-TOLYL)ISOPROPANOL are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and for developing appropriate handling and storage procedures.

| Property | Value |

| CAS Number | 2010-61-9 |

| Molecular Formula | C₁₀H₈F₆O |

| Molecular Weight | 258.16 g/mol |

| IUPAC Name | 1,1,1,3,3,3-hexafluoro-2-(4-methylphenyl)-2-propanol |

| Boiling Point | 181-182 °C |

| Density | 1.25 g/cm³ |

| Purity | 95.00% |

| InChI Key | AOAVZPXKNQAALI-UHFFFAOYSA-N |

Safety Information

HEXAFLUORO-2-(4-TOLYL)ISOPROPANOL is associated with certain hazards, and appropriate safety precautions must be taken during its handling and use. The GHS hazard information is summarized in the following table.

| Hazard Information | Details |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P405, P501 |

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Applications in Synthesis

The primary application of HEXAFLUORO-2-(4-TOLYL)ISOPROPANOL is as a key intermediate in the synthesis of fluorinated compounds for the pharmaceutical and agrochemical industries.[1] The presence of the hexafluoroisopropanol moiety can significantly influence the properties of a target molecule.

Role in Medicinal Chemistry

In drug discovery and development, the incorporation of fluorine atoms or fluorine-containing groups is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The trifluoromethyl groups in HEXAFLUORO-2-(4-TOLYL)ISOPROPANOL contribute to:

-

Increased Lipophilicity: Enhancing the ability of a molecule to cross biological membranes.[1]

-

Metabolic Stability: The strong carbon-fluorine bonds can block metabolic pathways, increasing the half-life of a drug.[1]

-

Binding Affinity: The electron-withdrawing nature of the trifluoromethyl groups can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.[1]

This compound is particularly employed in the preparation of fluorinated building blocks for the development of central nervous system (CNS) agents and anti-inflammatory compounds.[1]

Use in Chiral Synthesis

The alcohol functionality of HEXAFLUORO-2-(4-TOLYL)ISOPROPANOL can serve as a directing group or a chiral auxiliary in asymmetric synthesis, enabling the stereoselective preparation of chiral molecules.[1]

Structure-Property Relationships

The unique properties of HEXAFLUORO-2-(4-TOLYL)ISOPROPANOL are a direct consequence of its molecular structure. The diagram below illustrates the key structural features and their impact on the compound's chemical characteristics.

Experimental Protocols

Conclusion

HEXAFLUORO-2-(4-TOLYL)ISOPROPANOL is a valuable fluorinated intermediate with demonstrated utility in the synthesis of complex molecules for potential pharmaceutical and agrochemical applications. Its unique combination of high lipophilicity, electron-withdrawing properties, and potential for enhancing metabolic stability makes it an attractive building block in medicinal chemistry. However, for the drug development community, it is crucial to recognize the current absence of published data on the specific biological activities and pharmacological profile of this compound. Future research into the biological effects of this and related compounds could open new avenues for its application in drug discovery.

References

Spectroscopic Profile of Hexafluoro-2-(p-tolyl)isopropanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Hexafluoro-2-(p-tolyl)isopropanol (CAS No. 2010-61-9), a fluorinated alcohol with significant potential in pharmaceutical and materials science applications. This document is intended to serve as a core resource for researchers by presenting available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and outlining the general experimental protocols for acquiring such data.

Chemical Structure and Properties

Hexafluoro-2-(p-tolyl)isopropanol, with the molecular formula C₁₀H₈F₆O and a molecular weight of 258.16 g/mol , possesses a unique structure combining a p-tolyl group with a hexafluoroisopropanol moiety. This structure imparts distinct chemical and physical properties relevant to its application in drug design and as a specialty solvent.

Molecular Structure:

Spectroscopic Data

Detailed experimental spectroscopic data for Hexafluoro-2-(p-tolyl)isopropanol is not widely available in public spectral databases. The following tables represent predicted data and typical spectral characteristics based on the analysis of its structural analogue, hexafluoroisopropanol, and general principles of spectroscopy for aromatic and fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For Hexafluoro-2-(p-tolyl)isopropanol, ¹H, ¹³C, and ¹⁹F NMR would provide key structural information.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 4H | Aromatic protons (p-tolyl ring) |

| ~5.0-6.0 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

| ~2.3 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~120-140 | Aromatic carbons (p-tolyl ring) |

| ~123 (quartet) | Trifluoromethyl carbons (-CF₃) |

| ~78 (septet) | Quaternary carbon (-C(OH)-) |

| ~21 | Methyl carbon (-CH₃) |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -75 | Singlet | Trifluoromethyl groups (-CF₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Medium | O-H stretch (hydroxyl group) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Weak | C-H stretch (methyl) |

| 1610, 1500 | Medium-Strong | C=C stretch (aromatic ring) |

| 1300-1100 | Strong | C-F stretch (trifluoromethyl groups) |

| 1200-1000 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 258 | Moderate | [M]⁺ (Molecular ion) |

| 239 | Low | [M - F]⁺ |

| 189 | High | [M - CF₃]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 69 | Moderate | [CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the particular instrument and sample.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Hexafluoro-2-(p-tolyl)isopropanol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peaks.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F spectrum.

-

Reference the spectrum to an external standard (e.g., CFCl₃).

-

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

-

ATR: Place a drop of the sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance or transmittance spectrum.

-

Typical range: 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

The instrument will detect the mass-to-charge ratio of the molecular ion and its fragments.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of Hexafluoro-2-(p-tolyl)isopropanol.

The Solubility Profile of Hexafluoro-2-(p-tolyl)isopropanol: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the solubility of novel compounds is a cornerstone of successful formulation and application. This technical guide addresses the solubility of Hexafluoro-2-(p-tolyl)isopropanol in organic solvents, providing a framework for its application in scientific research.

While specific quantitative solubility data for Hexafluoro-2-(p-tolyl)isopropanol in a range of organic solvents is not extensively documented in publicly available literature, an understanding of its structural analogue, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), offers significant insights. HFIP is known for its miscibility with water and a wide array of organic solvents, a characteristic attributed to its strong hydrogen-bonding capabilities and high polarity.[1][2][3][4] The presence of the p-tolyl group in Hexafluoro-2-(p-tolyl)isopropanol is expected to increase its lipophilicity compared to HFIP, suggesting excellent solubility in many common organic solvents.

This guide presents a general experimental protocol for determining the solubility of Hexafluoro-2-(p-tolyl)isopropanol, enabling researchers to generate the precise data required for their specific applications.

Physicochemical Properties

A collection of known physicochemical properties for Hexafluoro-2-(p-tolyl)isopropanol is presented below. This data, sourced from chemical suppliers, provides a foundational understanding of the compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈F₆O | [5] |

| Molecular Weight | 258.16 g/mol | [5] |

| Boiling Point | 181-182 °C | [6] |

| Density | 1.25 g/cm³ | [7] |

| pKa (Predicted) | 9.37 ± 0.15 | [8] |

General Experimental Protocol for Solubility Determination

The following is a generalized "shake-flask" method, a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

Hexafluoro-2-(p-tolyl)isopropanol

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of Hexafluoro-2-(p-tolyl)isopropanol to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 24 hours in the temperature-controlled environment to allow the excess solid to settle.

-

Alternatively, centrifuge the vials to expedite the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a validated HPLC or GC method.

-

-

Data Calculation:

-

Calculate the solubility of Hexafluoro-2-(p-tolyl)isopropanol in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Data Presentation

The following table provides a template for presenting the experimentally determined solubility data for Hexafluoro-2-(p-tolyl)isopropanol in various organic solvents at a specified temperature.

| Organic Solvent | Temperature (°C) | Solubility (g/L) |

| Ethanol | 25 | Experimental Data |

| Methanol | 25 | Experimental Data |

| Acetone | 25 | Experimental Data |

| Ethyl Acetate | 25 | Experimental Data |

| Dichloromethane | 25 | Experimental Data |

| Toluene | 25 | Experimental Data |

| Hexane | 25 | Experimental Data |

Visualizing the Process and Influencing Factors

To further clarify the experimental and theoretical aspects of solubility, the following diagrams are provided.

References

- 1. Hexafluoro-2-(p-tolyl)isopropanol | 2010-61-9 [sigmaaldrich.com]

- 2. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Hexafluoro-2-(p-tolyl)isopropanol [massivechem.com]

- 6. HEXAFLUORO-2-(P-TOLYL)ISOPROPANOL - Safety Data Sheet [chemicalbook.com]

- 7. HEXAFLUORO-2-(4-TOLYL)ISOPROPANOL | CAS#:2010-61-9 | Chemsrc [chemsrc.com]

- 8. HEXAFLUORO-2-(P-TOLYL)ISOPROPANOL CAS#: 2010-61-9 [m.chemicalbook.com]

In-depth Technical Guide: Electronic Effects of the p-Tolyl Group in Fluorinated Alcohols

A comprehensive analysis for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed examination of the electronic effects of the p-tolyl group when incorporated into fluorinated alcohol scaffolds. The unique solvent properties of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), can significantly modulate the electronic behavior of substituents, influencing reaction mechanisms, acidity, and molecular interactions. Understanding these effects is paramount for the rational design of novel pharmaceuticals and functional materials. This document summarizes key quantitative data, outlines detailed experimental protocols for the synthesis and analysis of relevant compounds, and provides visual representations of the underlying chemical principles.

Introduction: The Interplay of Inductive and Solvent Effects

The p-tolyl group, a methyl-substituted phenyl ring, is generally considered a weak electron-donating group through a combination of inductive and hyperconjugative effects. In conventional organic solvents, its impact on reaction centers is well-documented and quantifiable through Hammett substituent constants. However, the highly polar, weakly nucleophilic, and strongly hydrogen-bond-donating nature of fluorinated alcohols creates a unique microenvironment that can alter these established electronic effects.

This guide explores the nuances of these interactions, focusing on how the interplay between the intrinsic electronic properties of the p-tolyl group and the unique solvation characteristics of fluorinated alcohols dictates the overall chemical behavior of molecules containing these moieties.

Quantitative Analysis of Electronic Effects

To facilitate a clear comparison of the electronic influence of the p-tolyl group in different chemical environments, the following tables summarize key quantitative data. These parameters are critical for predicting reaction outcomes and understanding mechanistic pathways.

Table 1: Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ or log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a molecule. The substituent constant, σ, is a measure of the intrinsic electronic effect of the substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects.

| Substituent | σ_meta_ | σ_para_ |

| -CH₃ (p-tolyl) | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -OCH₃ | 0.12 | -0.27 |

| -Cl | 0.37 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

Data sourced from standard compilations of Hammett constants.

Table 2: Acidity Constants (pKa) of Substituted Phenols

| Substituent (on Phenol) | pKa in Water |

| p-CH₃ | 10.19 |

| H | 9.95 |

| p-OCH₃ | 10.21 |

| p-Cl | 9.38 |

| p-NO₂ | 7.14 |

Note: The pKa values in fluorinated alcohols are expected to differ significantly from those in water due to differences in solvent polarity and hydrogen bonding capacity, but the relative trends are anticipated to be similar.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of p-tolyl-substituted fluorinated alcohols, enabling researchers to generate these compounds and study their properties.

Synthesis of p-Tolyl-Substituted Fluorinated Alcohols

A common route to tertiary fluorinated alcohols bearing an aryl group is through the addition of an organometallic reagent to a fluorinated ketone.

Scheme 1: Synthesis of 2-(p-tolyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Caption: Synthetic pathway for a model p-tolyl-substituted fluorinated alcohol.

Detailed Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 eq.). Add a solution of 4-bromotoluene (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. Initiate the reaction with gentle heating if necessary. After the addition is complete, reflux the mixture for 1-2 hours until the magnesium is consumed.

-

Reaction with Hexafluoroacetone: Cool the Grignard reagent to 0 °C in an ice bath. Slowly bubble hexafluoroacetone gas (1.1 eq.) through the solution or add a solution of hexafluoroacetone in THF. The reaction is exothermic and should be controlled by the rate of addition.

-

Workup: After the addition is complete, warm the reaction mixture to room temperature and stir for an additional hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Determination of pKa in Fluorinated Alcohols

The determination of pKa values in non-aqueous, and particularly in highly volatile and non-buffered fluorinated alcohol solutions, requires specialized techniques. A common approach involves spectrophotometric or potentiometric titrations.

Experimental Workflow for Spectrophotometric pKa Determination:

Caption: Workflow for determining pKa values using spectrophotometry.

Detailed Protocol:

-

Solution Preparation: Prepare a stock solution of the p-tolyl-substituted fluorinated alcohol of known concentration in the desired fluorinated alcohol (e.g., HFIP).

-

Buffer Preparation: Prepare a series of buffer solutions with varying but known acidities in the fluorinated alcohol. Due to the difficulty of direct pH measurement in these solvents, relative acidity scales are often established using a set of indicator compounds.

-

Spectrophotometric Measurement: For each buffer solution, add a small, constant volume of the stock solution of the alcohol and record the UV-Vis absorption spectrum. The protonated and deprotonated forms of the alcohol should have distinct spectra.

-

Data Analysis: At a wavelength where the absorbance difference between the protonated and deprotonated species is maximal, determine the absorbance of the solution at each buffer concentration.

-

pKa Calculation: Use the measured absorbances and the absorbances of the fully protonated and fully deprotonated forms to calculate the ratio of the deprotonated to the protonated species ([A⁻]/[HA]) at each buffer acidity. A plot of log([A⁻]/[HA]) versus the known acidity of the buffer solutions will yield a straight line, and the pKa is the acidity at which log([A⁻]/[HA]) = 0.

Signaling Pathways and Logical Relationships

The electronic effects of the p-tolyl group in fluorinated alcohols can be understood through the lens of linear free-energy relationships (LFERs), such as the Hammett equation. The following diagram illustrates the logical relationship between substituent electronic properties and their impact on chemical reactivity.

Logical Relationship in Hammett Analysis:

Caption: The logical framework of the Hammett equation.

This diagram illustrates that the intrinsic electronic effect of a substituent, quantified by its Hammett constant (σ), combines with the sensitivity of a particular reaction to these effects (ρ) within a linear free-energy relationship to determine the overall change in reactivity (rate or equilibrium constant).

Conclusion

The electronic effects of the p-tolyl group in fluorinated alcohols are a complex interplay of the group's inherent electron-donating properties and the unique solvating environment. While quantitative data for these specific systems are sparse in the current literature, the principles outlined in this guide provide a robust framework for their investigation. The provided experimental protocols offer practical methods for the synthesis and characterization of relevant molecules, enabling researchers to further probe these fascinating and important chemical phenomena. A deeper understanding of these effects will undoubtedly contribute to advancements in medicinal chemistry and materials science.

An In-depth Technical Guide to the Hydrogen Bonding Capabilities of Hexafluoro-2-(p-tolyl)isopropanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the hydrogen bonding capabilities of Hexafluoro-2-(p-tolyl)isopropanol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages extensive data from the closely related and well-studied hexafluoroisopropanol (HFIP) as a primary reference. The document outlines the anticipated potent hydrogen bond donor characteristics of Hexafluoro-2-(p-tolyl)isopropanol, presents relevant quantitative data for HFIP to serve as a benchmark, details established experimental protocols for determining hydrogen bond acidity, and provides a visual representation of a general experimental workflow. This guide is intended to be a valuable resource for researchers in drug development and organic synthesis, enabling them to understand and exploit the unique properties of this class of fluorinated alcohols.

Introduction: The Role of Fluorinated Alcohols in Modern Chemistry

Fluorinated alcohols, particularly those with trifluoromethyl groups, have emerged as indispensable tools in various fields of chemistry, from materials science to medicinal chemistry. Their unique electronic properties, arising from the strong electron-withdrawing nature of fluorine atoms, bestow upon them remarkable characteristics such as high polarity, low nucleophilicity, and most importantly, exceptionally strong hydrogen bond donating capabilities.[1][2] These properties make them highly effective solvents for promoting a wide range of chemical transformations, stabilizing charged intermediates, and solubilizing a variety of polymers.[3][4][5][6]

Hexafluoro-2-(p-tolyl)isopropanol belongs to this class of specialized fluorinated alcohols. Its structure, featuring a hexafluoroisopropyl moiety attached to a toluene ring, suggests it possesses significant potential as a potent hydrogen bond donor, a characteristic that is highly sought after in rational drug design and catalysis. The hydroxyl proton is rendered highly acidic due to the inductive effect of the two trifluoromethyl groups, making it an excellent partner in hydrogen bonding interactions with electron-rich atoms such as oxygen and nitrogen.

Hydrogen Bonding Capabilities: A Comparative Analysis

The HFIP Benchmark: A Potent Hydrogen Bond Donor

HFIP is renowned for its exceptional hydrogen bond donating strength.[1] The two electron-withdrawing trifluoromethyl groups significantly increase the positive partial charge on the hydroxyl proton, making it a much stronger acid and hydrogen bond donor compared to non-fluorinated alcohols like isopropanol.[7] This enhanced acidity is reflected in its pKa of 9.3, which is comparable to that of phenol.[8] The potent hydrogen-bonding ability of HFIP allows it to form strong complexes with hydrogen bond acceptors, thereby influencing reaction pathways and stabilizing transition states.[3]

The Influence of the p-Tolyl Substituent

The introduction of a p-tolyl group to the hexafluoroisopropanol core is expected to modulate its hydrogen bonding properties. The tolyl group is generally considered to be weakly electron-donating through hyperconjugation and inductive effects. This electron-donating nature would be expected to slightly decrease the acidity of the hydroxyl proton compared to HFIP by pushing electron density towards the alcohol moiety. Consequently, the hydrogen bond donor strength of Hexafluoro-2-(p-tolyl)isopropanol is predicted to be marginally weaker than that of HFIP. However, it will still be a significantly stronger hydrogen bond donor than non-fluorinated alcohols.

Quantitative Data for Hydrogen Bonding Analysis (HFIP as a Reference)

To provide a quantitative context for the hydrogen bonding capabilities of Hexafluoro-2-(p-tolyl)isopropanol, the following table summarizes key parameters for HFIP. These values serve as a reliable benchmark for estimating the properties of its tolyl-substituted derivative.

| Parameter | Value (for HFIP) | Significance |

| pKa | 9.3[8] | Indicates a significantly higher acidity compared to non-fluorinated alcohols (e.g., isopropanol, pKa ≈ 17). |

| Hydrogen Bond Donor Acidity (α) | 1.96 (on the Abraham scale) | A high value indicating very strong hydrogen bond donating capabilities. |

| Association Constant (Kass) with Diethyl Ether | 3.9 L·mol⁻¹[9] | Demonstrates a strong association with a common hydrogen bond acceptor, significantly higher than that of isopropanol (0.8 L·mol⁻¹).[9] |

Experimental Protocols for Determining Hydrogen Bond Acidity

The hydrogen bond donating capability of a compound can be experimentally quantified using various spectroscopic techniques. The following are detailed methodologies for two common and effective methods.

NMR Spectroscopy Method for Solute Hydrogen Bond Acidity

This method relies on the change in the chemical shift of the hydroxyl proton in different deuterated solvents of varying hydrogen bond accepting strengths.[10][11]

Principle: The chemical shift of a protic hydrogen is highly sensitive to its hydrogen-bonding environment. By measuring the difference in the ¹H NMR chemical shift of the hydroxyl proton in a strongly hydrogen-bond accepting solvent (like DMSO-d₆) and a non-polar, weakly interacting solvent (like CDCl₃), a quantitative measure of the compound's hydrogen bond acidity can be obtained.[10]

Detailed Protocol:

-

Sample Preparation: Prepare two separate NMR samples of Hexafluoro-2-(p-tolyl)isopropanol at the same concentration (typically 5-10 mM). One sample is prepared in DMSO-d₆ and the other in CDCl₃. An internal standard, such as tetramethylsilane (TMS), should be added to both samples.

-

NMR Acquisition: Acquire ¹H NMR spectra for both samples on a high-resolution NMR spectrometer.

-

Data Analysis:

-

Identify the chemical shift (δ) of the hydroxyl (-OH) proton in both spectra, referenced to TMS.

-

Calculate the difference in chemical shift: Δδ = δ(DMSO-d₆) - δ(CDCl₃).

-

This Δδ value is directly proportional to the hydrogen bond acidity of the solute. It can be correlated with established hydrogen bond acidity scales, such as the Abraham 'A' parameter.[11]

-

UV-Vis Spectroscopic Titration for Determining Association Constants

This method involves titrating the hydrogen bond donor with a chromophoric hydrogen bond acceptor and monitoring the changes in the UV-Vis spectrum.[12][13]

Principle: When a hydrogen bond donor forms a complex with a chromophoric hydrogen bond acceptor, the electronic environment of the chromophore is altered, leading to a change in its UV-Vis absorption spectrum (e.g., a bathochromic or hypsochromic shift).[14] By systematically increasing the concentration of the hydrogen bond donor and monitoring the spectral changes, the association constant (Kₐ) for the hydrogen bonding interaction can be determined.

Detailed Protocol:

-

Selection of a Probe: Choose a suitable hydrogen bond acceptor probe that exhibits a significant change in its UV-Vis spectrum upon hydrogen bond formation. A common probe is a pyrazinone sensor.[12]

-

Preparation of Solutions:

-

Prepare a stock solution of the hydrogen bond acceptor probe in a non-polar, aprotic solvent (e.g., dichloromethane or chloroform) at a known concentration.

-

Prepare a concentrated stock solution of Hexafluoro-2-(p-tolyl)isopropanol in the same solvent.

-

-

Titration:

-

Place a known volume of the probe solution into a quartz cuvette and record its initial UV-Vis spectrum.

-

Add small, precise aliquots of the Hexafluoro-2-(p-tolyl)isopropanol solution to the cuvette.

-

After each addition, mix thoroughly and record the UV-Vis spectrum.

-

-

Data Analysis:

-

Monitor the change in absorbance at a specific wavelength where the spectral change is maximal.

-

Plot the change in absorbance against the concentration of Hexafluoro-2-(p-tolyl)isopropanol.

-

Fit the resulting titration curve to a suitable binding model (e.g., a 1:1 binding isotherm) using non-linear regression analysis to calculate the association constant (Kₐ).[13]

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the hydrogen bond donor strength of a compound using UV-Vis spectroscopic titration.

Caption: Workflow for UV-Vis Titration to Determine Hydrogen Bond Donor Strength.

Conclusion

Hexafluoro-2-(p-tolyl)isopropanol is poised to be a powerful hydrogen bond donor, a property inherited from its hexafluoroisopropanol core. While direct quantitative data for this specific molecule remains to be experimentally determined, the extensive data available for HFIP provides a solid foundation for predicting its behavior. The slight electron-donating character of the p-tolyl group is anticipated to result in a marginally lower hydrogen bond acidity compared to HFIP, though it will remain a significantly potent hydrogen bond donor. The experimental protocols detailed in this guide offer a clear path for the empirical determination of its hydrogen bonding parameters. For researchers in drug discovery and process chemistry, a thorough understanding of the hydrogen bonding capabilities of Hexafluoro-2-(p-tolyl)isopropanol will be crucial for its effective application in designing novel molecular entities and optimizing synthetic routes.

References

- 1. nbinno.com [nbinno.com]

- 2. acs.org [acs.org]

- 3. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]

- 6. Hexafluoro-2-propanol [chemeurope.com]

- 7. mdpi.com [mdpi.com]

- 8. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 9. Fast Collective Hydrogen‐Bond Dynamics in Hexafluoroisopropanol Related to its Chemical Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR method for the determination of solute hydrogen bond acidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermal Stability of Hexafluoro-2-(p-tolyl)isopropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical and Thermal Properties

The known thermal and physical properties of Hexafluoro-2-(p-tolyl)isopropanol are summarized in the table below. It is important to note the absence of a publicly documented decomposition temperature, highlighting a gap in the current body of knowledge for this specific compound.

| Property | Value | Reference |

| Boiling Point | 181-182 °C | [1] |

| Flash Point | 181-182 °C | [1] |

| Decomposition Temperature | No data available | [2] |

Anticipated Thermal Degradation Pathways

While specific degradation pathways for Hexafluoro-2-(p-tolyl)isopropanol have not been detailed in the literature, the thermal decomposition of similar fluorinated alcohols, such as fluorotelomer alcohols (FTOHs), has been studied.[3] These studies suggest that thermal degradation likely proceeds through complex reaction pathways that are dependent on temperature and atmospheric conditions. At elevated temperatures, potential degradation mechanisms could include:

-

Dehydration: Elimination of a water molecule to form an alkene.

-

Dehydrofluorination: Elimination of hydrogen fluoride (HF), a common pathway for many fluorinated organic compounds.

-

Fragmentation: Cleavage of carbon-carbon bonds, leading to the formation of smaller perfluorinated and polyfluorinated compounds.

A proposed general degradation pathway for fluorinated alcohols is depicted below.

Caption: General thermal degradation pathways for fluorinated alcohols.

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of Hexafluoro-2-(p-tolyl)isopropanol, standardized analytical techniques should be employed. Thermogravimetric Analysis (TGA) is the primary method for such an evaluation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of materials.

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss during thermal degradation of Hexafluoro-2-(p-tolyl)isopropanol.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the Hexafluoro-2-(p-tolyl)isopropanol sample (typically 5-15 mg).[2]

-

Place the sample into an inert TGA crucible (e.g., alumina or platinum).

-

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Select the desired atmosphere (e.g., inert: nitrogen, argon; or oxidative: air).

-

Set the temperature program. A typical program involves an initial isothermal period to stabilize the sample, followed by a linear temperature ramp (e.g., 10 °C/min) to the desired final temperature.

-

-

Data Acquisition:

-

Continuously record the sample mass as a function of temperature and time.

-

-

Data Analysis:

-

The resulting TGA curve plots mass percentage versus temperature.

-

The onset temperature of decomposition is determined from the initial significant mass loss.

-

The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks indicating temperatures of maximum decomposition rates.[2]

-

The following diagram illustrates a typical workflow for TGA.

Caption: A standard workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

While TGA measures mass loss, Differential Scanning Calorimetry (DSC) can be used as a complementary technique to detect thermal events such as melting, crystallization, and decomposition, by measuring the heat flow to or from a sample as a function of temperature or time. A sharp exothermic peak in a DSC thermogram can often be correlated with the decomposition temperature identified by TGA.

The thermal stability of Hexafluoro-2-(p-tolyl)isopropanol is a crucial parameter for its safe and effective use in research and development. Although specific data on its decomposition temperature is currently lacking, established analytical methods, primarily TGA, can be readily applied to determine this value. The information and protocols provided in this guide offer a robust framework for researchers to conduct their own thermal stability assessments and contribute to a more complete understanding of this important fluorinated compound. Further studies are encouraged to elucidate the precise thermal degradation pathways and products of Hexafluoro-2-(p-tolyl)isopropanol.

References

Hexafluoro-2-(p-tolyl)isopropanol in Medicinal Chemistry: A Technical Overview of a Latent Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluoro-2-(p-tolyl)isopropanol is a fluorinated organic compound with potential, yet largely unexplored, applications in medicinal chemistry. While the parent compound, hexafluoroisopropanol (HFIP), is a well-established building block and specialized solvent in pharmaceutical research, the specific contributions of the p-tolyl substituent to the biological activity and pharmacokinetic profile of its derivatives remain an open area of investigation. This technical guide synthesizes the available information on Hexafluoro-2-(p-tolyl)isopropanol and its constituent moieties to project its potential roles in drug design and development. Due to a notable absence of specific biological data and detailed experimental studies on its derivatives in the public domain, this paper will focus on the foundational chemical properties, potential synthetic utilities, and hypothetical medicinal chemistry applications based on established structure-activity relationships of related compounds.

Introduction: The Promise of Fluorinated Scaffolds

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance a variety of properties, including metabolic stability, binding affinity, and lipophilicity. The hexafluoroisopropanol (HFIP) moiety, with its two trifluoromethyl groups, is a particularly interesting building block. It is known to increase the acidity of the hydroxyl proton, enabling strong hydrogen bond donor capabilities without acting as a hydrogen bond acceptor. This unique feature can facilitate strong and specific interactions with biological targets.

Hexafluoro-2-(p-tolyl)isopropanol combines the HFIP group with a p-tolyl substituent. The tolyl group, a common feature in many bioactive molecules, can engage in hydrophobic and van der Waals interactions within protein binding pockets and can be a site for metabolic modification. The synergy between these two groups could potentially lead to novel pharmacophores with desirable drug-like properties.

Physicochemical Properties

A summary of the key physicochemical properties of Hexafluoro-2-(p-tolyl)isopropanol is presented in Table 1.

| Property | Value |

| CAS Number | 2010-61-9 |

| Molecular Formula | C₁₀H₈F₆O |

| Molecular Weight | 258.16 g/mol |

| Boiling Point | 181-182 °C |

| Density | 1.25 g/cm³ |

| pKa (Predicted) | ~9.37 |

Data sourced from publicly available chemical supplier information.

Potential Medicinal Chemistry Applications

While specific examples of biologically active compounds derived from Hexafluoro-2-(p-tolyl)isopropanol are scarce in the literature, the structural features of the molecule suggest several potential applications:

-

As a Bioisostere: The hexafluoroisopropanol group can act as a non-classical bioisostere for other functional groups, such as carboxylic acids or phenols, potentially improving cellular permeability and metabolic stability.

-

Inhibitor Design: The strong hydrogen-bond donating capacity of the hydroxyl group can be exploited in the design of enzyme inhibitors, where it can interact with key residues in the active site.

-

Modulation of Physicochemical Properties: The incorporation of this moiety into a lead compound can be used to fine-tune its lipophilicity, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Scaffold for Library Synthesis: The hydroxyl group provides a convenient handle for further chemical modification, making Hexafluoro-2-(p-tolyl)isopropanol a potential starting point for the synthesis of compound libraries for high-throughput screening.

A conceptual workflow for the evaluation of Hexafluoro-2-(p-tolyl)isopropanol derivatives in a drug discovery program is illustrated in the following diagram.

Caption: A general workflow for the incorporation and evaluation of Hexafluoro-2-(p-tolyl)isopropanol derivatives in a drug discovery pipeline.

Synthesis of Derivatives: A Hypothetical Protocol

Objective: To synthesize an ether derivative of Hexafluoro-2-(p-tolyl)isopropanol for biological screening.

Materials:

-

Hexafluoro-2-(p-tolyl)isopropanol

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., benzyl bromide)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of Hexafluoro-2-(p-tolyl)isopropanol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired ether derivative.

Conclusion and Future Directions

Hexafluoro-2-(p-tolyl)isopropanol represents a chemical scaffold with intriguing, yet underexplored, potential in medicinal chemistry. The combination of the electronically unique hexafluoroisopropanol moiety and the well-established p-tolyl group provides a foundation for the design of novel bioactive molecules. The lack of published data on the biological activities of its derivatives highlights a significant opportunity for future research. Systematic exploration of the chemical space around this scaffold, through the synthesis and screening of derivative libraries, is warranted to uncover its potential in therapeutic areas such as oncology, infectious diseases, and neuroscience, where fluorinated compounds have already made a significant impact. Further studies are needed to move this promising building block from the realm of chemical curiosity to a validated scaffold in drug discovery.

Methodological & Application

Hexafluoro-2-(p-tolyl)isopropanol: Application Notes and Protocols for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Hexafluoro-2-(p-tolyl)isopropanol (HFTP) is a fluorinated alcohol that presents unique properties as a solvent in organic synthesis. Its structure, characterized by a hexafluoroisopropanol moiety attached to a toluene ring, imparts a combination of high polarity, strong hydrogen bond-donating ability, and low nucleophilicity. These characteristics make it a valuable medium for a variety of chemical transformations, particularly those involving cationic intermediates or requiring the stabilization of transition states through hydrogen bonding. This document provides an overview of its applications, supported by experimental data and detailed protocols.

Physicochemical Properties

A summary of the key physicochemical properties of Hexafluoro-2-(p-tolyl)isopropanol is presented in Table 1.

Table 1: Physicochemical Properties of Hexafluoro-2-(p-tolyl)isopropanol

| Property | Value |

| CAS Number | 2010-61-9 |

| Molecular Formula | C₁₀H₈F₆O |

| Molecular Weight | 258.16 g/mol |

| Boiling Point | 181-182 °C |

| Density | 1.25 g/cm³ |

| Refractive Index | 1.424 |

Applications in Organic Synthesis

The distinct solvent properties of Hexafluoro-2-(p-tolyl)isopropanol make it particularly suitable for reactions that are sensitive to solvent effects. Its high ionizing power can facilitate reactions proceeding through cationic intermediates, while its ability to form strong hydrogen bonds can activate electrophiles and stabilize charged species.

Electrophilic Aromatic Substitution

HFTP has been shown to be an effective solvent for electrophilic aromatic substitution reactions. Its ability to solvate and stabilize the intermediate carbocations (arenium ions) can lead to enhanced reaction rates and improved yields compared to less polar solvents.

Logical Workflow for Electrophilic Aromatic Substitution in HFTP

Caption: Logical flow of an electrophilic aromatic substitution reaction using HFTP as the solvent.

Experimental Protocols

The following is a representative, generalized protocol for conducting an electrophilic aromatic substitution reaction using Hexafluoro-2-(p-tolyl)isopropanol as a solvent. Researchers should adapt this protocol based on the specific reactivity of their substrates and electrophiles.

General Protocol for Electrophilic Nitration of an Activated Aromatic Compound

Materials:

-

Activated aromatic substrate (e.g., anisole)

-

Nitrating agent (e.g., nitric acid/sulfuric acid mixture, or a nitronium salt such as NO₂BF₄)

-

Hexafluoro-2-(p-tolyl)isopropanol (HFTP), anhydrous

-

Inert gas (Nitrogen or Argon)

-